molecular formula C12H15NO8S2 B3020350 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid CAS No. 1008594-95-3

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

Cat. No.: B3020350
CAS No.: 1008594-95-3
M. Wt: 365.37
InChI Key: ZIZJPORRLBDXKM-UHFFFAOYSA-N
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Description

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a thiophene-based sulfonamide derivative characterized by its methoxycarbonyl substituents at the 3- and 5-positions of the thiophene ring, a methyl group at the 4-position, and a sulfonamido-propanoic acid side chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8S2/c1-5-7(10(16)20-3)12(22-8(5)11(17)21-4)23(18,19)13-6(2)9(14)15/h6,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZJPORRLBDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid typically involves multi-step organic synthesis. One common method includes the reaction of 3,5-bis(methoxycarbonyl)thiophene with sulfonamide under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories: propanoic acid derivatives, sulfonamide/thiophene-containing compounds, and ester-functionalized molecules. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Notes References
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid Thiophene core, methoxycarbonyl groups, sulfonamido-propanoic acid Not explicitly provided Discontinued (CymitQuimica, 2025); potential sulfonamide-based bioactivity inferred from analogs .
3-(2-Methoxyphenyl)propanoic acid Propanoic acid backbone, 2-methoxyphenyl substituent 180.20 Research reagent (Kanto Catalog); no specific functional data provided .
2-(3-Chlorophenoxy)propanoic acid (Cloprop) Propanoic acid with 3-chlorophenoxy group Not provided Pesticide (herbicide); registered under "cloprop" in pesticide glossaries .
(2S)-2-Amino-3-{3,5-diiodo-4-[3-iodo-4-(sulfooxy)phenoxy]phenyl}propanoic acid Iodinated aromatic rings, sulfonate ester, amino acid Not provided Metabolite with potential thyroid hormone-related activity; structural complexity limits commercial use .
Methyl N-(methoxycarbonyl)-L-phenylalaninate Methoxycarbonyl ester, phenylalanine backbone Not provided Listed in customs tariff data; likely a synthetic intermediate .

Key Structural and Functional Differences

Sulfonamide vs. Ester Functionality: The target compound’s sulfonamido group distinguishes it from ester-dominated analogs like methyl N-(methoxycarbonyl)-L-phenylalaninate . Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), though direct evidence for this compound is lacking. Cloprop’s phenoxy-propanoic acid structure is simpler and optimized for herbicidal activity, lacking the thiophene or sulfonamide groups .

Substituent Effects on Bioactivity: The methoxycarbonyl groups in the thiophene ring may enhance metabolic stability compared to non-esterified analogs like 3-(2-methoxyphenyl)propanoic acid . Iodinated derivatives (e.g., metabolite in ) exhibit distinct electronic properties due to heavy atoms, which are absent in the target compound.

Commercial Availability: Unlike cloprop (a registered pesticide) or 3-(2-methoxyphenyl)propanoic acid (commercially available), the target compound is discontinued, limiting experimental validation .

Biological Activity

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a complex organic compound notable for its unique structural features, including a thiophene ring and sulfonamide functional groups. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₀₈S₂
  • Molecular Weight : Approximately 365.38 g/mol
  • Key Functional Groups :
    • Thiophene ring
    • Sulfonamide group
    • Methoxycarbonyl groups

The presence of these groups contributes to the compound's reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

Antibacterial and Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial and anticancer activities. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, the thiophene moiety may enhance interactions with various biological targets, potentially increasing cytotoxicity against cancer cells .

Compound NameStructural FeaturesBiological Activity
This compoundThiophene ring, sulfonamide groupPotential antibacterial/anticancer
SulfamethoxazoleSulfonamide groupAntibacterial
ThiamphenicolThiophene structureAntibacterial
AcetazolamideSulfonamide moietyCarbonic anhydrase inhibition

The unique combination of methoxycarbonyl groups with a thiophene structure may confer distinct pharmacological properties compared to other similar compounds .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity.
  • Protein Interaction : The thiophene ring may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Thiophene Ring : Utilizing starting materials like thiophenes and modifying them through electrophilic substitution.
  • Introduction of the Sulfonamide Group : This can be achieved via the reaction of thiophenes with sulfonyl chlorides.
  • Methoxycarbonylation : Adding methoxycarbonyl groups to enhance solubility and biological activity.

These steps require careful control of reaction conditions to yield high-purity products suitable for research .

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into potential therapeutic applications:

  • A study demonstrated that derivatives of thiophenes exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer activity .
  • Another investigation highlighted the antimicrobial properties of sulfonamide-containing compounds, establishing a correlation between structural features and biological efficacy .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of thiophene derivatives. A plausible route includes:

Sulfonamidation : React 4-methylthiophene-2-sulfonyl chloride with an amino-propanoic acid derivative under basic conditions (e.g., triethylamine in THF) .

Esterification : Introduce methoxycarbonyl groups via nucleophilic acyl substitution using methyl chloroformate and a catalytic base (e.g., DMAP).

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for sulfonamidation, DMF for esterification) and temperature (0–25°C) to minimize side reactions. Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. How should researchers approach purification and characterization of this compound, particularly in confirming sulfonamido and methoxycarbonyl functionalities?

  • Methodological Answer :
  • Purification : Use preparative HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile) to isolate the compound from byproducts like unreacted sulfonyl chlorides or ester hydrolysis products .
  • Characterization :
  • NMR : Confirm methoxycarbonyl groups via singlet peaks at δ 3.8–4.0 ppm (¹H) and δ 165–170 ppm (¹³C). Sulfonamido protons appear as broad peaks near δ 6.5–7.5 ppm .
  • HRMS : Validate molecular ion [M-H]⁻ with m/z ≈ 430.05 (calculated using ’s structural analogs).

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. Sulfonamido bonds are prone to hydrolysis under strongly acidic/basic conditions, producing thiophene sulfonic acid and propanoic acid derivatives .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. How can researchers address discrepancies in reported toxicity profiles of sulfonamido-propanoic acid derivatives?

  • Methodological Answer :
  • In Vitro Assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293, HepG2) to assess tissue-specific effects. Use Ames test for mutagenicity screening .
  • Contradiction Resolution : Cross-validate data using orthogonal methods (e.g., LC-MS for metabolite identification vs. ELISA for cytokine profiling). Reference safety protocols from analogous compounds (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid ).

Q. What computational tools are suitable for predicting the compound’s supramolecular interactions or reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonamido nitrogen).
  • Molecular Dynamics : Simulate binding to biological targets (e.g., cyclooxygenase) using GROMACS. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What protocols mitigate risks associated with skin absorption or inhalation during synthesis?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Monitor airborne concentrations with real-time sensors .
  • Decontamination : Rinse skin with 10% polyethylene glycol 400 if exposed. For spills, neutralize with sodium bicarbonate before disposal .

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